molecular formula C3H3IN2 B3154656 1-Iodo-1H-imidazole CAS No. 78124-07-9

1-Iodo-1H-imidazole

Cat. No. B3154656
CAS RN: 78124-07-9
M. Wt: 193.97 g/mol
InChI Key: SPGPGBWICPNRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Iodo-1H-imidazole is a key compound in synthesizing various derivatives, such as 4-iodo-1H-imidazole, through reactions involving iodine and imidazole, with the yield being around 73.5% (Ru, 2011).
  • Another research highlights the one-pot synthesis procedure for imidazole derivatives, emphasizing the significance of imidazole nucleus in natural products like vitamin B12 (Zhang & Chen, 2001).

Advanced Synthesis Techniques

  • Flow processes for mono- and di-iodination of the imidazole backbone have been developed, yielding products like 4(5)-iodo-1H-imidazole HCl salt and 4,5-diiodo-1H-imidazole (Drageset & Bjørsvik, 2016).

Medicinal Chemistry

  • Imidazole-based compounds, due to their unique electron-rich characteristics, have been extensively studied for their diverse bioactivities and potential applications in treating various diseases (Zhang et al., 2014).

Corrosion Inhibition

  • Research shows the effectiveness of 1H-benzo-imidazole phenanthroline derivative as a corrosion inhibitor for mild steel in acidic conditions (Lei et al., 2015).

Hydrogen Bonding Networks

  • 1H-imidazole's potential in forming extensive hydrogen-bonding networks has been explored, which is significant in various biological and industrial applications (Wu et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Iodo-1H-imidazole dramatically improves the open-circuit voltages of perovskite solar cells to 1.2 V . It can not only reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, but also suppress the generation of defects, resulting in decreased nonradiative recombination .

properties

IUPAC Name

1-iodoimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-6-2-1-5-3-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPGBWICPNRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-1H-imidazole
Reactant of Route 2
1-Iodo-1H-imidazole
Reactant of Route 3
1-Iodo-1H-imidazole
Reactant of Route 4
1-Iodo-1H-imidazole
Reactant of Route 5
1-Iodo-1H-imidazole
Reactant of Route 6
1-Iodo-1H-imidazole

Citations

For This Compound
3
Citations
MAA Ibrahim - Journal of computational chemistry, 2011 - Wiley Online Library
A halogen bond is a noncovalent bond between a halogen atom (X) and a Lewis base (Y). This type of bond is attributed to the anisotropic distribution of the charge density on the …
Number of citations: 227 onlinelibrary.wiley.com
MAA Ibrahim - Journal of chemical information and modeling, 2011 - ACS Publications
The performance of semiempirical molecular-orbital methodsMNDO, MNDO-d, AM1, RM1, PM3 and PM6in describing halogen bonding was evaluated, and the results were …
Number of citations: 39 pubs.acs.org
MAAEH Ibrahim - 2012 - search.proquest.com
Noncovalent interactions are of great importance in studies on crystal design and drug discovery. One such noncovalent interaction, halogen bonding, is present between a covalently …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.